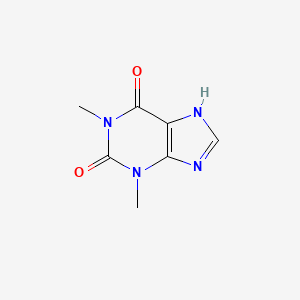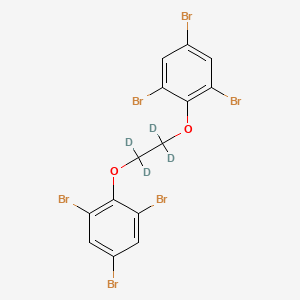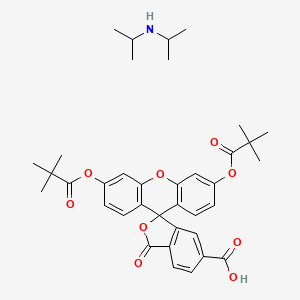
tert-Butyl cyclobutylidenecarbazate
Vue d'ensemble
Description
“tert-Butyl cyclobutylidenecarbazate” is a chemical compound with the CAS Number: 158001-20-8 . Its IUPAC name is tert-butyl 2-cyclobutylidenehydrazinecarboxylate . The molecular weight of this compound is 184.24 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for “tert-Butyl cyclobutylidenecarbazate” is 1S/C9H16N2O2/c1-9(2,3)13-8(12)11-10-7-5-4-6-7/h5,10H,4,6H2,1-3H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“tert-Butyl cyclobutylidenecarbazate” is a white to yellow solid at room temperature . It has a molecular weight of 184.24 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.
Applications De Recherche Scientifique
Synthetic Phenolic Antioxidants and Environmental Impact
Research by Liu & Mabury (2020) delves into synthetic phenolic antioxidants (SPAs), which, like tert-Butyl cyclobutylidenecarbazate, may be used to prevent oxidative reactions in various products. The study discusses the widespread presence of SPAs in the environment, their pathways of human exposure, and associated health risks due to potential toxicity. The authors call for the development of safer SPAs with minimal environmental impact, which could be relevant for the development and application of compounds like tert-Butyl cyclobutylidenecarbazate if used as an antioxidant (Liu & Mabury, 2020).
Decomposition of Organic Ethers
Hsieh et al. (2011) explored the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor. This study highlights the environmental concerns associated with ethers like MTBE and the technological advancements in decomposing such compounds, potentially offering insights into the decomposition or transformation of tert-Butyl cyclobutylidenecarbazate in environmental settings (Hsieh et al., 2011).
Biodegradation and Fate in the Environment
Thornton et al. (2020) reviewed the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater. This review summarizes how microorganisms can degrade ETBE, a compound related to tert-Butyl cyclobutylidenecarbazate in terms of being an organic ether. Understanding the biodegradation pathways and fate of ETBE could provide a foundation for predicting or researching the environmental behavior of tert-Butyl cyclobutylidenecarbazate (Thornton et al., 2020).
Safety and Hazards
Orientations Futures
While specific future directions for “tert-Butyl cyclobutylidenecarbazate” are not mentioned in the available resources, the unique reactivity pattern of the tert-butyl group suggests potential applications in chemical transformations, biosynthetic and biodegradation pathways, and possibly in biocatalytic processes .
Propriétés
IUPAC Name |
tert-butyl N-(cyclobutylideneamino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-10-7-5-4-6-7/h4-6H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFZQJAVXBBTCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl cyclobutylidenecarbazate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrido[2,3-b]pyrazin-3-amine](/img/structure/B587363.png)








![(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587378.png)

![1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol](/img/structure/B587383.png)

![4-[tert-butyl(dimethyl)silyl]oxy-6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde](/img/structure/B587386.png)